molecular formula C9H15ClO B2709796 2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one CAS No. 1518851-76-7

2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one

Cat. No. B2709796
CAS RN: 1518851-76-7
M. Wt: 174.67
InChI Key: XIGVVKNJOVSTBD-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is a chemical compound with the CAS Number: 1518851-76-7 . It has a molecular weight of 174.67 and its IUPAC name is 2-chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one . The compound is typically stored at temperatures below -10°C and is usually in the form of an oil .


Molecular Structure Analysis

The InChI code for 2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is 1S/C9H15ClO/c1-8(2)7(6(11)5-10)9(8,3)4/h7H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is an oil and is stored at temperatures below -10°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Sydnes et al. (2007) focused on the ring opening of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane, leading to the synthesis of 3,3,4,4-tetraethoxybut-1-yne. This compound is noted for its thermal stability up to 150°C and its stability in neutral and basic solutions, although it is unstable in acidic media. The research highlights the compound's potential in synthetic organic chemistry due to its stable yet reactive nature under controlled conditions (Sydnes et al., 2007).

Enzymatic Process Development

  • Guo et al. (2017) developed an enzymatic process for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for Ticagrelor, which is used to treat acute coronary syndromes. This process exemplifies the application of biocatalysis in producing high-purity pharmaceutical intermediates, showcasing the efficiency and environmental benefits of enzymatic methods in chemical synthesis (Guo et al., 2017).

Alcohol Oxidation System

  • Li and Zhang (2009) developed a TEMPO-catalyzed alcohol oxidation system using a recyclable hypervalent iodine(III) reagent. This system demonstrates the importance of developing sustainable and efficient methods for oxidizing alcohols to carbonyl compounds, which are crucial intermediates in various synthetic pathways (Li & Zhang, 2009).

Cyclopropane Chemistry

  • Patrick et al. (2002) explored the elimination reaction of 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane to yield 2-fluoro-3-methoxy-1,3-butadiene. This study highlights the synthetic versatility of cyclopropane derivatives in constructing complex molecular structures, which could be relevant for the synthesis and manipulation of 2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one (Patrick et al., 2002).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), not getting it in eyes, on skin, or on clothing (P262), and washing hands thoroughly after handling (P264) .

Mechanism of Action

    Target of Action

    The specific biological target of “2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one” is currently unknown due to the lack of studies focusing on this compound .

    Mode of Action

    Without specific studies on “2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one”, it’s challenging to determine its exact mode of action .

properties

IUPAC Name

2-chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO/c1-8(2)7(6(11)5-10)9(8,3)4/h7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGVVKNJOVSTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one

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